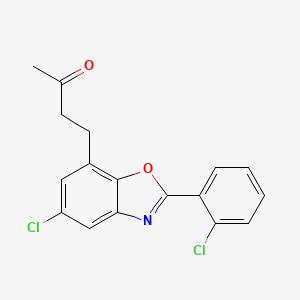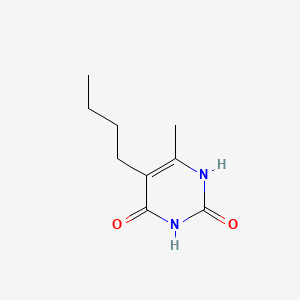![molecular formula C12H17NO2 B8730330 Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyanospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is characterized by a spirocyclic structure, which means it contains a bicyclic system connected by a single carbon atom
Preparation Methods
The synthesis of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.5]octane-1-carboxylic acid and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 1-cyanospiro[2.5]octane-1-carboxylate can be compared with similar compounds such as:
1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Spiro[2.5]octane-1-carboxylic acid:
The unique spirocyclic structure and the presence of both cyano and ester functional groups make this compound a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-cyanospiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-10(14)12(9-13)8-11(12)6-4-3-5-7-11/h2-8H2,1H3 |
InChI Key |
PHRWLVRRQKGXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC12CCCCC2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
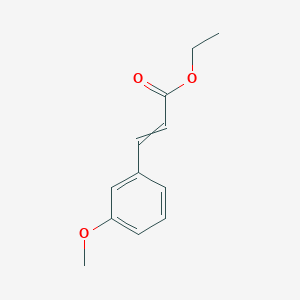
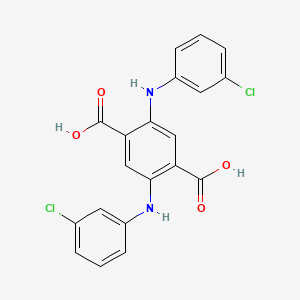

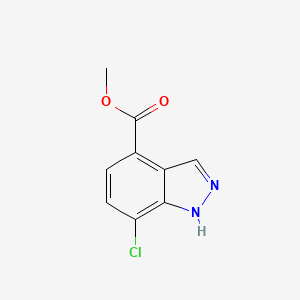
![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)
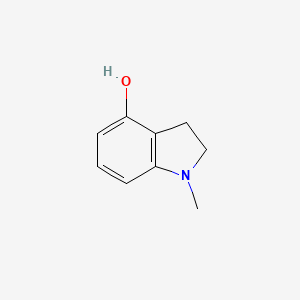
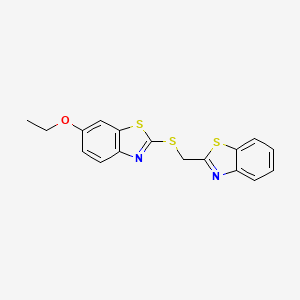
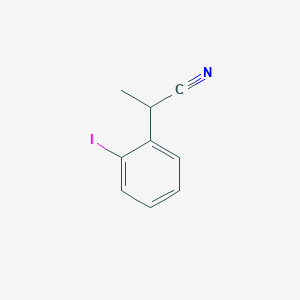


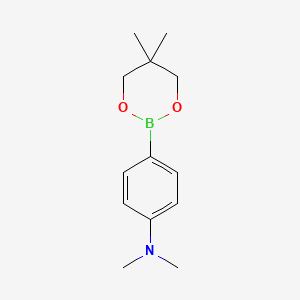
![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)
